Olomoucine

Description

inhibits protein P34CDC2

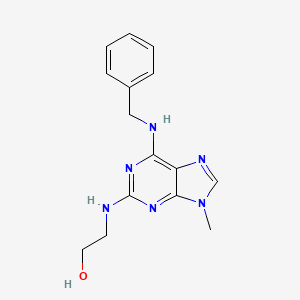

Structure

2D Structure

Propriétés

IUPAC Name |

2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVPOLSIJWJJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144068 | |

| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101622-51-9 | |

| Record name | Olomoucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olomoucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olomoucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | olomoucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLOMOUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 °C | |

| Record name | Olomoucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action of Olomoucine

Cyclin-Dependent Kinase Inhibition Profile

Olomoucine is characterized by its ability to inhibit a specific subset of CDKs. medchemexpress.comcaymanchem.com Its inhibitory profile has been extensively studied, revealing varying degrees of potency against different CDK complexes. This selectivity makes this compound a valuable tool for dissecting the roles of individual CDKs in cellular pathways.

A key feature of this compound's mechanism of action is its ATP-competitive nature. medchemexpress.comcaymanchem.comnih.govnih.govmedkoo.com this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the kinase enzyme. caymanchem.comnih.govnih.gov By occupying the ATP-binding pocket, this compound prevents the kinase from accessing its essential phosphate (B84403) donor, thereby inhibiting its ability to phosphorylate its protein substrates. caymanchem.comnih.gov Structural analysis, including co-crystallization studies with CDK2, has confirmed that this compound binds within the adenine (B156593) binding pocket of the kinase, although its purine (B94841) nucleus may adopt a different orientation compared to ATP. osti.gov

This compound demonstrates inhibitory activity against several key CDK complexes involved in cell cycle regulation and other functions. medchemexpress.comcaymanchem.com The potency of this compound varies depending on the specific CDK-cyclin partner combination.

Data Table: this compound Inhibition of Key CDK Complexes (IC50 values)

| CDK Complex | IC50 (µM) | Source Index |

| Cyclin B/CDK1 | 7 | medchemexpress.comcaymanchem.comabcam.com |

| Cyclin A/CDK2 | 7 | medchemexpress.comcaymanchem.comabcam.comtargetmol.com |

| Cyclin E/CDK2 | 7 | medchemexpress.comcaymanchem.comabcam.comtargetmol.com |

| CDK5/p35 | 3 | medchemexpress.comcaymanchem.comabcam.comtargetmol.com |

| ERK1/p44 MAP kinase | 25 | medchemexpress.comcaymanchem.comabcam.com |

Note: IC50 values represent the half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the kinase activity.

Cyclin B/CDK1 (also known as CDC2/cyclin B) is a crucial complex that regulates the transition from the G2 phase to the M phase of the cell cycle. medchemexpress.comacs.org Research findings indicate that this compound inhibits Cyclin B/CDK1 activity with an IC50 value of approximately 7 µM. medchemexpress.comcaymanchem.comabcam.com This inhibition contributes to this compound's ability to induce cell cycle arrest. caymanchem.comnih.gov

The Cyclin A/CDK2 complex plays a significant role in the progression through the S phase and into the G2 phase of the cell cycle. This compound has been shown to inhibit Cyclin A/CDK2 with an IC50 of around 7 µM. medchemexpress.comcaymanchem.comabcam.comtargetmol.com This inhibition can lead to disruptions in DNA synthesis and cell cycle progression. caymanchem.comnih.gov

Cyclin E/CDK2 is primarily active during the G1-S phase transition, committing the cell to DNA replication. nih.govscbt.com Studies have demonstrated that this compound inhibits Cyclin E/CDK2 with an IC50 value of approximately 7 µM, similar to its effect on Cyclin A/CDK2. medchemexpress.comcaymanchem.comabcam.comtargetmol.com The inhibition of this complex contributes to this compound's ability to induce G1 arrest in various cell types. caymanchem.comnih.govnih.gov

CDK5, in complex with its activator p35, is primarily known for its roles in neuronal development and function, although it is also present in other cell types. medchemexpress.comnih.govnih.govmdpi.com this compound has been found to inhibit CDK5/p35 kinase activity with an IC50 of approximately 3 µM, making it a relatively potent inhibitor of this complex compared to its effects on the cell cycle-related CDK1 and CDK2 complexes. medchemexpress.comcaymanchem.comabcam.comtargetmol.com Inhibition of CDK5/p35 by this compound has been implicated in various cellular processes, including those in neuronal contexts. nih.govnih.govconicet.gov.ar

Inhibition of Specific Cyclin-Dependent Kinases

CDK7

Research indicates that the this compound family of synthetic CDK inhibitors, including this compound itself, possesses the capacity to directly inhibit CDK7. nih.gov CDK7, which forms part of the CDK-activating kinase (CAK) complex (CDK7/cyclin H/MAT1), plays a crucial role in activating other CDKs by phosphorylation and is involved in transcriptional initiation as a component of the transcription factor IIH (TFIIH) complex. nih.govnih.gov this compound and its derivatives were among the first known compounds identified to inhibit CDK7. nih.gov While this compound II shows a similar extent of inhibition for CDK7 as roscovitine (B1683857), its affinity for CDK9 is higher. nih.govresearchgate.net

CDK9

While the original this compound primarily targets CDK1, CDK2, and CDK5, with lesser activity against ERK1 nih.gov, its derivative, this compound II, exhibits a notable specificity for CDK9. researchgate.net CDK9, typically found in a complex with cyclin T (forming the positive transcription elongation factor b, p-TEFb), is essential for promoting transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. nih.govresearchgate.netnih.gov The increased affinity of this compound II towards CDK9, compared to roscovitine, contributes to its enhanced effects on intracellular functional activities, such as inducing the nuclear accumulation and transcriptional activation of the tumor suppressor protein p53 at lower concentrations. nih.govresearchgate.net Inhibition of CDK9 by compounds like flavopiridol (B1662207), a more potent CDK9 inhibitor, can lead to global repression of transcription, particularly affecting proteins with short half-lives. nih.gov

Inhibition of Extracellular Signal-Regulated Kinase 1 (ERK1)/MAP-Kinase

This compound has been shown to inhibit ERK1, also known as p44 MAP kinase. capes.gov.brmedchemexpress.comcaymanchem.comnih.govnih.gov Studies have reported IC50 values for this compound against ERK1/p44 MAPK in the range of 25 µM. medchemexpress.comcaymanchem.comnih.gov This indicates that while less potent than its inhibition of certain CDKs (like CDK5/p35 with an IC50 of 3 µM), this compound does exhibit inhibitory activity against this member of the MAP kinase family. medchemexpress.comcaymanchem.comnih.gov

Selectivity Against Other Kinase Families

A key feature highlighted in the research on this compound is its relative selectivity against a broad panel of other protein kinases. thieme-connect.comresearchgate.netnih.govjneurosci.org This selectivity makes it a valuable tool for dissecting the roles of specific kinases in cellular processes. thieme-connect.com

Based on studies investigating the kinase specificity of this compound against a wide range of purified kinases, including cAMP-dependent and cGMP-dependent kinases, various protein kinase C isoforms, and numerous other kinases, most were not significantly inhibited by this compound at concentrations where it effectively inhibits CDKs. researchgate.netnih.govjneurosci.org

Non-Inhibition of cAMP-Dependent Kinases

At concentrations where this compound is specific for CDKs (e.g., 5 µM), it does not inhibit cAMP-dependent kinases. jneurosci.org Comprehensive kinase specificity profiling has confirmed that cAMP-dependent kinases are not significantly inhibited by this compound. researchgate.netnih.gov

Non-Inhibition of cGMP-Dependent Kinases

Similarly, this compound does not inhibit cGMP-dependent kinases at concentrations effective against CDKs. jneurosci.org Studies testing this compound against a panel of kinases have shown a lack of significant inhibitory effect on cGMP-dependent kinases. researchgate.netnih.gov

Non-Inhibition of Protein Kinase C

This compound demonstrates a lack of inhibitory effect on numerous protein kinase C isoforms. jneurosci.org Investigations into the kinase specificity of this compound have consistently shown that various protein kinase C isoforms are not significantly inhibited. researchgate.netnih.gov

Table 1: Selected Kinase Inhibition Data for this compound

| Kinase Target | IC50 (µM) | Source |

| CDC2/cyclin B | 7 | medchemexpress.comcaymanchem.comnih.gov |

| CDK2/cyclin A | 7 | medchemexpress.comcaymanchem.comnih.gov |

| CDK2/cyclin E | 7 | medchemexpress.comcaymanchem.comnih.gov |

| CDK5/p35 | 3 | medchemexpress.comcaymanchem.comnih.gov |

| ERK1/p44 MAPK | 25 | medchemexpress.comcaymanchem.comnih.gov |

| CDK4/cyclin D1 | >1000 | researchgate.netnih.gov |

| CDK6/cyclin D3 | >150 | researchgate.netnih.gov |

| cAMP-dependent kinases | Not significantly inhibited | researchgate.netnih.govjneurosci.org |

| cGMP-dependent kinases | Not significantly inhibited | researchgate.netnih.govjneurosci.org |

| Protein Kinase C isoforms | Not significantly inhibited | researchgate.netnih.govjneurosci.org |

Note: IC50 values may vary slightly depending on the specific assay conditions and source.

Table 2: Selected Kinase Inhibition Data for this compound II

| Kinase Target | IC50 (µM) | Source |

| CDK2/cyclin E | 0.1 ± 0.01 | researchgate.net |

| CDK7 | Affected approximately to the same extent as R-roscovitine | nih.govresearchgate.net |

| CDK9/cyclin T | 0.06 ± 0.02 | researchgate.net |

| ERK2 | >30 | researchgate.net |

| PKA | >100 | researchgate.net |

| PKB | >100 | researchgate.net |

Note: Data for this compound II is presented where available and directly compared to R-roscovitine in some sources. nih.govresearchgate.net

This compound is a synthetic purine analog that functions as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5, and to a lesser extent, ERK1. nih.gov Its discovery was a significant step in identifying CDK inhibitors, paving the way for the development of more potent analogs like roscovitine. nih.gov this compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic site of CDKs. nih.govnih.gov

Cellular and Biological Investigations of Olomoucine

Cell Cycle Modulation and Arrest

Investigations into olomoucine's effects on the cell cycle have shown its ability to induce arrest at specific checkpoints, notably at the G1/S and G2/M transitions. nih.govcapes.gov.brbiologists.com This is consistent with its inhibitory activity against key CDKs involved in these transitions, such as CDK2 and CDC2 (CDK1). caymanchem.comcapes.gov.brmedchemexpress.comharvard.edumpi-cbg.de The observed cell cycle modulation highlights this compound's utility in studying the regulatory mechanisms governing cell division. nih.govthieme-connect.com

G1 Phase Arrest Induction

This compound has been shown to induce G1 phase arrest in various cell types. In stimulated Petunia mesophyll protoplasts, this compound treatment resulted in arrest in the G1 phase. nih.govcapes.gov.br Similarly, in interleukin-2-stimulated T lymphocytes (CTLL-2 cells), this compound inhibited DNA synthesis and triggered a G1 arrest. caymanchem.comcapes.gov.brmedchemexpress.com Studies using human fibroblasts also reported that this compound induces cell cycle arrest at G1. Furthermore, in activated peripheral blood mononuclear cells (PBMCs), this compound, among other purine-derivative drugs, induced G1 arrest by inhibiting CDKs. pnas.org

G1/S Transition Arrest Induction

This compound is known to inhibit the transition from the G1 to the S phase of the cell cycle. This effect has been observed in various systems, including unicellular algae (dinoflagellate and diatom) where it inhibits the G1/S transition. nih.govcapes.gov.br In cycling Arabidopsis cells, this compound was shown to reversibly arrest cells in late G1, suggesting an effect at or near the G1/S transition. nih.gov Studies in Fucus zygotes indicated that when applied early after fertilization, this compound induces a cell cycle arrest before aphidicolin-sensitive steps, consistent with a G1 or G1/S transition arrest. biologists.com Research also suggests that this compound's inhibition of CDK2, particularly when complexed with cyclin E or A, contributes to the inhibition of the G1 to S transition. mpi-cbg.de

S Phase Progression Inhibition

While this compound is primarily known for its effects on G1/S and G2/M transitions, some studies have also indicated an impact on S phase. This compound inhibits DNA synthesis in interleukin-2-stimulated T lymphocytes. caymanchem.comcapes.gov.brmedchemexpress.com However, interestingly, some human cancer cell lines synchronized at the G1/S interface and then treated with this compound progressed unhindered through the S phase. nih.gov This suggests that the effect on S phase progression might be cell type-dependent or influenced by the experimental setup. Another study noted that S-phase progression was inhibited in a dose-dependent manner. researchgate.net

G2 Phase Retardation

Research has shown that this compound can retard the progression through the G2 phase. In human cancer cell lines synchronized at the G1/S interface and then exposed to this compound, the G2 phase transit was markedly retarded, although not completely prevented. nih.gov This suggests that while this compound might not always cause a complete arrest in G2, it can significantly slow down the cell's progression through this phase.

G2/M Transition Arrest Induction

This compound is a well-characterized inhibitor that induces arrest at the G2/M transition. biologists.com This effect is linked to its inhibition of CDK1 (cdc2) when complexed with cyclin B. mpi-cbg.de Studies in various cell types, including cycling Arabidopsis cells and human cancer cell lines, have shown this compound's ability to arrest cells in G2. nih.govncats.io In Fucus zygotes, this compound was found to inhibit cell cycle progression at the G2/M transition. biologists.com Experiments have also utilized this compound to synchronize cells at the G2/M boundary for studying mitotic processes. biologists.com

Mitotic Arrest

Beyond the G2/M transition, this compound can also impact mitosis itself. It has been reported to inhibit mitosis in Fucus zygotes. biologists.com this compound inhibits the prophase/metaphase transition in various oocytes, including those from clam and starfish. nih.govcapes.gov.br While it slows down the prophase/metaphase transition in cleaving sea urchin embryos, it does not appear to affect the duration of the metaphase/anaphase and anaphase/telophase transitions in this system. nih.govcapes.gov.br Some findings indicate that this compound can induce cell cycle arrests, including one in mitosis, and that the sensitivity of its targets in vivo can vary. researchgate.net this compound is also described as an anti-mitotic compound. ncats.io

Here is a summary of this compound's effects on the cell cycle phases based on the provided information:

| Cell Cycle Phase/Transition | Effect Observed | Cell Types/Organisms | Key Findings |

| G1 Phase | Arrest Induction | Stimulated Petunia mesophyll protoplasts, IL-2 stimulated T lymphocytes (CTLL-2), Human fibroblasts, Activated PBMCs | Inhibits DNA synthesis, triggers G1 arrest, used to synchronize cells in G1. caymanchem.comcapes.gov.brmedchemexpress.compnas.org |

| G1/S Transition | Arrest Induction | Unicellular algae (dinoflagellate, diatom), Cycling Arabidopsis cells, Fucus zygotes | Inhibits the transition, arrests cells in late G1/early S, prevents histone H3 transcription. nih.govcapes.gov.brnih.govbiologists.com |

| S Phase | Progression Inhibition (variable) | IL-2 stimulated T lymphocytes (CTLL-2), various cell lines | Inhibits DNA synthesis. caymanchem.comcapes.gov.brmedchemexpress.com Some human cancer cell lines progressed unhindered through S phase after G1/S synchronization. nih.govresearchgate.net |

| G2 Phase | Retardation | Human cancer cell lines | Markedly retarded G2 transit, but not always prevented. nih.gov |

| G2/M Transition | Arrest Induction | Cycling Arabidopsis cells, Human cancer cell lines, Fucus zygotes | Induces arrest at this boundary, linked to CDK1 inhibition, used for cell synchronization. nih.govncats.iobiologists.combiologists.com |

| Mitotic Arrest | Inhibition of specific transitions, Arrest | Fucus zygotes, Clam oocytes, Starfish oocytes, Sea urchin embryos | Inhibits mitosis, inhibits prophase/metaphase transition, does not affect later mitotic stages in sea urchins. nih.govcapes.gov.brncats.iobiologists.comresearchgate.net |

Effects on DNA Synthesis and Replication Origins

This compound has been observed to inhibit DNA synthesis in various cell types. In interleukin-2-stimulated T lymphocytes (CTLL-2 cells), this compound inhibits DNA synthesis and triggers a G1 arrest. medchemexpress.comcapes.gov.br Similarly, studies in the non-small cell lung cancer cell line MB65 have shown that this compound inhibits the G1/S transition. medchemexpress.com In plant systems, such as Petunia mesophyll protoplasts and Arabidopsis thaliana cell suspension cultures, this compound has been demonstrated to reversibly arrest cells at the G1 phase and in late G1, respectively, suggesting an inhibition of entry into S phase and DNA replication. nih.govresearchgate.net

Interestingly, some research suggests that the effect of this compound on DNA synthesis might involve mechanisms independent of CDK inhibition. Studies on the developing rat cerebral cortex showed that both this compound and roscovitine (B1683857) decreased DNA synthesis in a dose-dependent manner, with the maximum effect occurring rapidly. nih.gov This effect was not observed with staurosporine (B1682477), another potent CDK inhibitor, leading to the proposition that this compound and roscovitine might block DNA synthesis through a CDK-independent mechanism. nih.gov

While the direct impact of this compound specifically on DNA replication origins is not extensively detailed in the provided search results, its inhibition of DNA synthesis and G1/S transition strongly implies an effect on the initiation or progression of DNA replication, which is intrinsically linked to replication origins. In early sea urchin embryos, where replication origins are already licensed in G1-arrested unfertilized eggs, this compound has been shown to affect DNA replication. echinobase.org

Impact on DNA Integrity and Repair Mechanisms

The relationship between this compound and DNA integrity and repair mechanisms is primarily discussed in the context of its interaction with DNA damaging agents and its role as a CDK inhibitor. CDK activity is known to be important for DNA repair in metazoans. researchgate.net Chemical CDK inhibitors like roscovitine have been reported to increase the sensitivity of cells to DNA-damaging compounds such as ionizing radiation and cisplatin. researchgate.net

While direct evidence detailing this compound's specific impact on various DNA repair pathways is limited in the provided results, its ability to induce cell cycle arrest, particularly at the G1/S and G2/M checkpoints, is relevant to DNA repair. capes.gov.brnih.gov Cell cycle checkpoints are crucial for allowing time for DNA repair before progression to the next phase of the cell cycle. researchgate.net Gamma-irradiation, for instance, causes a G2 arrest, which is believed to provide time for DNA repair before mitosis. iiarjournals.org The combination of this compound with gamma-irradiation has been shown to cause an increased G2 arrest. iiarjournals.orgnih.gov

Some studies suggest that this compound might interfere with DNA fragmentation, a downstream process in apoptosis that is often indicative of DNA damage. iiarjournals.org However, the precise mechanisms by which this compound influences DNA integrity and repair require further investigation.

Apoptosis Induction and Regulation

This compound has been demonstrated to induce apoptosis in various cell lines, including tumor cells. medchemexpress.comresearchgate.net The induction of apoptosis is considered a key mechanism underlying the anti-proliferative effects of this compound. ebi.ac.uk

Mechanisms of Apoptotic Cell Death Induction

The mechanisms by which this compound induces apoptosis are linked to its role as a CDK inhibitor and its effects on the cell cycle. By inhibiting CDKs, this compound can disrupt cell cycle progression, leading to cell cycle arrest at specific phases like G1/S or G2/M. capes.gov.brnih.gov This cell cycle dysregulation can trigger apoptotic pathways.

Studies have shown that this compound can induce apoptosis in tumor cells. researchgate.net In human promyelocytic leukaemia (HL-60) cells and mouse FM3a cells, this compound alone had no significant effect on cell cycle distribution but induced apoptosis in combination with other agents. researchgate.net In Raji cells (Burkitt's lymphoma), this compound induced apoptosis and cell cycle arrest. nih.govebi.ac.uk

While CDK inhibition is a primary mechanism, some research suggests that apoptosis induction by this compound might, in certain contexts, be independent of the inhibition of CDKs 1, 2, or 5. nih.gov Studies in maturing cerebellar granule neurons showed that this compound, roscovitine, and purvalanol triggered apoptotic death, but pharmacological and biochemical data indicated this was independent of CDK 1, 2, or 5 inhibition. nih.gov This suggests that other targets, potentially CDKs involved in transcription regulation like CDK7 and CDK9, might play a role in this compound-induced apoptosis in these cells. nih.govplos.org

Role of PARP-1 Cleavage in this compound-Induced Apoptosis

Cleavage of Poly(ADP-ribose) polymerase 1 (PARP-1) is a hallmark of apoptosis and is typically carried out by activated caspases, particularly caspase-3. frontiersin.orgabcam.com PARP-1 cleavage results in characteristic fragments, including an 89 kDa fragment, which serves as a marker for apoptosis. abcam.commdpi.com

Research indicates that PARP-1 cleavage is involved in this compound-induced apoptosis. In Raji cells, apoptosis induced by gamma-irradiation and the combination of this compound with irradiation was apparent by PARP-1 cleavage. iiarjournals.orgnih.govresearchgate.net This suggests that this compound, either alone or in combination with DNA damaging agents, can activate the caspase cascade leading to PARP-1 cleavage.

Influence on DNA Fragmentation during Apoptosis

DNA fragmentation, the degradation of genomic DNA into smaller fragments, is a late-stage event in apoptosis, often occurring after PARP-1 cleavage. iiarjournals.org

Studies on Raji cells treated with this compound and gamma-irradiation showed that while this compound induced apoptosis, it seemed to delay the apoptotic process and inhibit DNA fragmentation. iiarjournals.orgnih.govebi.ac.uk This suggests that this compound might interfere with the machinery responsible for DNA fragmentation, even while promoting other apoptotic events. However, the exact mechanism of this inhibition of DNA fragmentation by this compound requires further investigation. In contrast, in resveratrol-induced apoptotic death in human U251 glioma cells, this compound greatly reduced resveratrol-induced DNA fragmentation. aacrjournals.org

Synergistic Effects with Other Therapeutic Modalities on Apoptosis

This compound has been shown to exhibit synergistic effects with various therapeutic modalities in inducing apoptosis in cancer cells. This suggests that combining this compound with other agents could be a promising strategy for enhancing anti-cancer effects.

Combinations of this compound with camptothecin (B557342) derivatives, such as topotecan (B1662842) (TPT), have shown synergistic cytotoxic activity against small cell lung cancer (SCLC) cell lines, including drug-resistant lines. mdpi.comscirp.org In these studies, CDK inhibitors like this compound were able to enhance the chemosensitivity of SCLC cells to camptothecin derivatives. mdpi.comscirp.org

This compound has also demonstrated synergy with farnesyltransferase inhibitors (FTI) in inducing apoptosis in human cancer cell lines, including promyelocytic leukemic cell line HL-60, leukemic cell line CEM, and prostate cancer cell line LNCaP. researchgate.netnih.gov While FTIs alone induced apoptosis, the addition of this compound dramatically enhanced this effect. researchgate.netnih.gov

Furthermore, a triple combination of cytochalasin D, LY294002 (a PI3-kinase inhibitor), and this compound has been shown to synergize in promoting apoptosis in melanoma cells, demonstrating an effectiveness comparable to staurosporine in inducing caspase-3 activity and apoptosis. nih.gov

These findings highlight the potential of this compound in combination therapies to enhance apoptosis induction and overcome drug resistance in various cancer types.

Data Table: Effects of this compound on DNA Synthesis and Apoptosis in Select Cell Lines

| Cell Line | Effect on DNA Synthesis | Apoptosis Induction | Synergistic Effects on Apoptosis (with) | Source(s) |

| CTLL-2 (T lymphocytes) | Inhibits DNA synthesis, triggers G1 arrest | Not specified | Not specified | medchemexpress.comcapes.gov.br |

| MB65 (NSCLC) | Inhibits G1/S transition | Not specified | Not specified | medchemexpress.com |

| Rat brain cortex | Decreased DNA synthesis (potentially CDK-independent) | Not specified | Not specified | nih.gov |

| Petunia mesophyll protoplasts | Reversible G1 arrest, inhibits entry into S phase | Not specified | Not specified | nih.gov |

| Arabidopsis thaliana cells | Arrests in late G1 and G2 | Not specified | Not specified | nih.gov |

| Raji (Burkitt's lymphoma) | Decreased DNA synthesis (in non-apoptotic fraction) | Induces apoptosis | Gamma-irradiation | iiarjournals.orgnih.govebi.ac.uk |

| HL-60 (Promyelocytic leukemia) | No significant cell cycle effect alone, induces apoptosis | Induces apoptosis | Farnesyltransferase inhibitor (FTI) | researchgate.netresearchgate.netnih.gov |

| FM3a (Mouse) | No significant cell cycle effect alone, induces apoptosis | Induces apoptosis | Not specified (tested with MTN, which induced death) | researchgate.net |

| U251 (Human glioma) | Not specified | Induces apoptosis | Resveratrol (this compound reduced resveratrol-induced DNA fragmentation) | aacrjournals.org |

| CEM (Leukemia) | Not specified | Induces apoptosis | Farnesyltransferase inhibitor (FTI) | researchgate.netnih.gov |

| LNCaP (Prostate cancer) | Not specified | Induces apoptosis | Farnesyltransferase inhibitor (FTI), LY294002 | researchgate.netnih.gov |

| Melanoma cell lines | Not specified | Induces apoptosis | Cytochalasin D + LY294002 | nih.gov |

| SCLC cell lines (NCI-H417, DMS153) | Not specified | Induces apoptosis | Camptothecin derivatives (e.g., Topotecan) | mdpi.comscirp.org |

| Cerebellar granule neurons | Not specified | Induces apoptosis | Not specified | nih.gov |

Combination with Farnesyl Transferase Inhibitors

Farnesyltransferase inhibitors (FTIs) are a class of drugs that block the farnesylation of proteins, including some Ras family members, which is crucial for their activity and localization. spandidos-publications.comnih.gov Research has explored the potential for synergistic effects when combining this compound, a CDK inhibitor, with FTIs in inducing apoptosis in human cancer cell lines. spandidos-publications.comnih.govresearchgate.net Studies have shown that purine (B94841) derivative CDK inhibitors like roscovitine and this compound can significantly enhance FTI-induced apoptosis in various human cancer cell lines. spandidos-publications.comresearchgate.net This synergistic effect suggests that targeting both CDKs and protein farnesylation could be a more effective strategy for inducing apoptosis in cancer cells. spandidos-publications.comresearchgate.net The mechanism behind this synergy may involve changes in mitochondria, including a decrease in mitochondrial membrane potential and the release of cytochrome c, leading to caspase-3 activation. researchgate.net

P53-Dependent and P53-Independent Apoptosis Pathways

This compound's effects on apoptosis have been investigated in the context of p53 status. Studies using human Burkitt's lymphoma cell lines with either wild-type p53 (WMN) or mutant p53 (CA46) have provided insights into these pathways. nih.gov this compound induced cell cycle arrest at both the G1/S and G2/S transitions in both cell lines, indicating that this effect is independent of p53 status. nih.gov Similarly, the cytotoxic potency and apoptosis induction by this compound were observed to be p53-independent. nih.gov This contrasts with ionizing radiation, which showed greater cytotoxic activity and apoptosis in cells with wild-type p53 compared to those with mutant p53. nih.gov The p53-independent cytotoxicity of this compound has been corroborated in other human Burkitt's lymphoma and lymphoid cell lines with different p53 statuses. nih.gov These findings suggest that this compound could be a valuable therapeutic agent for tumors with mutant p53. nih.gov

Furthermore, this compound has been shown to induce p53 expression in certain cell lines, such as HCT116 colorectal cancer cells. aacrjournals.org This induction of p53 by this compound, along with other dual-specificity GSK3β/Cdk inhibitors, was associated with p53-dependent apoptosis in these cells. aacrjournals.org This suggests that while this compound can induce p53-independent effects, it can also engage p53-dependent pathways depending on the cellular context. aacrjournals.org

Studies investigating Bim-mediated apoptosis in p53-deficient human tumor cells have also utilized this compound. researchgate.net In these cells, CDK2 inhibitors like roscovitine and this compound suppressed the accumulation of multinucleated cells and inhibited apoptotic cell death induced by treatments that damage actin. researchgate.net This indicates a role for CDKs, and their inhibition by this compound, in regulating p53-independent apoptosis in certain scenarios. researchgate.net

Broader Cellular Effects Across Biological Models

This compound has demonstrated a range of cellular effects across diverse biological models, primarily due to its role as a CDK inhibitor. capes.gov.brnih.gov

Inhibition of Cellular Proliferation in Diverse Cell Lines

This compound inhibits cellular proliferation in a wide variety of cell lines, including both plant and animal models. capes.gov.brnih.gov It has been shown to inhibit the G1/S transition in unicellular algae (dinoflagellate and diatom) and arrest stimulated Petunia mesophyll protoplasts in G1. capes.gov.brnih.govebi.ac.uk In animal models, it blocks the cleavage of Fucus zygotes and the development of Laminaria gametophytes and Calanus copepod larvae. capes.gov.brnih.gov It also reversibly inhibits early cleavages in Caenorhabditis elegans and ascidian embryos. capes.gov.brnih.gov

In human cell lines, this compound inhibits the growth of various cancer cell lines, including rhabdomyosarcoma, MCF-7, KB-3-1, and a panel of 60 human tumor cell lines. capes.gov.brnih.gov Analysis of non-small cell lung cancer cell line MR65 showed that this compound affects G1 and S phase transitions. capes.gov.brebi.ac.uk It inhibits DNA synthesis in interleukin-2-stimulated T lymphocytes (CTLL-2 cells) and triggers a G1 arrest similar to interleukin-2 (B1167480) deprivation. capes.gov.brmedchemexpress.comebi.ac.uk this compound can cause cell cycle arrest at both G1 and G2 phases, although higher concentrations may be required for cell growth suppression compared to in vitro CDK inhibition. csic.es

Studies in prostatic cancer cell lines (androgen-sensitive LNCaP and androgen-insensitive DU-145) showed that this compound is a potent inhibitor of growth and viability, though less effective than bohemine. bmj.com The sensitivity of LNCaP cells was significantly higher. bmj.com this compound influenced the expression of various cell cycle regulators, including cyclins and CDK1, with differing effects observed between the two cell lines. bmj.com

This compound has also been shown to inhibit astrocyte proliferation and glial scar formation following spinal cord injury in rats, contributing to improved functional recovery. caymanchem.comebi.ac.uk

Effects on Oocyte Maturation and Meiotic Arrest

This compound affects oocyte maturation and meiotic arrest in various species. capes.gov.brnih.gov

Clam Oocytes (Serotonin-Induced Prophase/Metaphase Transition)

In clam oocytes, this compound inhibits the serotonin-induced prophase/metaphase transition. capes.gov.brnih.govebi.ac.ukebi.ac.ukresearchgate.net Furthermore, it can trigger the release of these oocytes from their meiotic metaphase I arrest and induce nuclei reformation. capes.gov.brnih.govebi.ac.ukebi.ac.ukresearchgate.net

In other species, this compound slows down the prophase/metaphase transition in cleaving sea urchin embryos and inhibits the prophase/metaphase transition of starfish oocytes induced by various agonists. capes.gov.brnih.govebi.ac.ukresearchgate.net It inhibits Xenopus oocyte maturation and the in vivo and in vitro phosphorylation of elongation factor EF-1. nih.govebi.ac.ukresearchgate.net Mouse oocyte maturation is delayed by this compound, while parthenogenetic release from metaphase II arrest is facilitated. nih.govebi.ac.ukresearchgate.net

This compound was found to be more efficient than 6-DMAP at releasing Xenopus oocytes from metaphase II arrest. cambridge.org

Here is a table summarizing some research findings on this compound's effects on cellular proliferation in various cell lines:

| Cell Line / Model | Effect of this compound | Key Findings |

| Unicellular algae (Dinoflagellate, Diatom) | Inhibits G1/S transition | Blocks progression through the cell cycle. capes.gov.brnih.gov |

| Petunia mesophyll protoplasts | Arrested in G1 | Inhibits cell division initiation. capes.gov.brnih.govebi.ac.uk |

| Fucus zygote | Blocks cleavage | Prevents early development. capes.gov.brnih.gov |

| Laminaria gametophytes | Blocks development | Inhibits growth and development. capes.gov.brnih.gov |

| Calanus copepod larvae | Blocks development | Prevents larval development. capes.gov.brnih.gov |

| Caenorhabditis elegans embryos | Reversibly inhibits early cleavages | Affects early embryonic cell divisions. capes.gov.brnih.gov |

| Ascidian embryos | Reversibly inhibits early cleavages | Affects early embryonic cell divisions. capes.gov.brnih.gov |

| Human rhabdomyosarcoma cell lines | Growth inhibition | Reduces proliferation. capes.gov.brnih.gov |

| MCF-7 (human breast cancer) | Growth inhibition | Reduces proliferation. capes.gov.brnih.gov |

| KB-3-1 and adriamycin-resistant counterparts | Growth inhibition | Reduces proliferation. capes.gov.brnih.gov |

| NCI 60 human tumor cell lines | Growth inhibition | Broad spectrum of anti-proliferative activity. capes.gov.brnih.gov |

| MR65 (non-small cell lung cancer) | Affects G1 and S phase transits | Impacts specific phases of the cell cycle. capes.gov.brebi.ac.uk |

| CTLL-2 (IL-2-stimulated T lymphocytes) | Inhibits DNA synthesis, triggers G1 arrest | Affects lymphocyte proliferation. capes.gov.brmedchemexpress.comebi.ac.uk |

| LNCaP (androgen-sensitive prostate cancer) | Potent inhibitor of growth and viability | More sensitive than DU-145 cells. bmj.com |

| DU-145 (androgen-insensitive prostate cancer) | Potent inhibitor of growth and viability | Inhibits proliferation and viability. bmj.com |

| Raji (Burkitt's lymphoma) | Decreased survival and proliferation | Observed in combination with gamma-irradiation. nih.govebi.ac.uk |

| Astrocytes (rat, spinal cord injury model) | Inhibits proliferation, reduces glial scar | Contributes to improved functional recovery. caymanchem.comebi.ac.uk |

Starfish Oocytes

Studies utilizing starfish oocytes have contributed to the understanding of cell cycle regulation and the role of CDKs. This compound has been shown to inhibit the prophase/metaphase transition in starfish oocytes, even when this transition is triggered by various agonists. nih.govebi.ac.ukresearchgate.net Research on starfish oocytes has been fundamental in identifying CDK1/cyclin B as a universal M-phase promoting factor, and these studies were instrumental in the discovery and optimization of purine-based CDK inhibitors like this compound. acs.orgcapes.gov.brnih.gov this compound inhibits the starfish oocyte G2/M transition in vivo. ebi.ac.uk

Xenopus Oocyte Phosphorylation

Investigations involving Xenopus oocytes have revealed this compound's impact on phosphorylation events crucial for oocyte maturation. This compound inhibits Xenopus oocyte maturation. nih.govresearchgate.netcapes.gov.br It has been demonstrated to inhibit the in vivo and in vitro phosphorylation of elongation factor EF-1 in Xenopus oocytes. nih.govebi.ac.ukresearchgate.netcapes.gov.br Furthermore, this compound inhibits in vitro M-phase-promoting factor activity in metaphase-arrested Xenopus egg extracts and inhibits in vitro DNA synthesis in Xenopus interphase egg extracts. ebi.ac.uk this compound also inhibits the licensing factor, an essential replication factor. ebi.ac.uk In Xenopus oocytes, the C-terminus of ClC-2 chloride channels is phosphorylated by activated p34cdc2/cyclin B, and this phosphorylation is inhibited by this compound in a dose-dependent manner. nih.gov The IC50 value for this compound's inhibition of p34cdc2/cyclin B in this context was reported as 2.7 μM. nih.gov this compound treatment of immature Xenopus oocytes incubated with progesterone (B1679170) prevented germinal vesicle breakdown (GVBD). biologists.com

Mouse Oocyte Maturation and Parthenogenetic Release

In mouse oocytes, this compound has been observed to affect both maturation and parthenogenetic activation. Mouse oocyte maturation is delayed by this compound. nih.govresearchgate.netcapes.gov.br Conversely, parthenogenetic release from metaphase II arrest is facilitated by this compound. nih.govresearchgate.netcapes.gov.br Purine derivatives, including this compound, have been used to delay the meiotic progression of bovine oocytes without negatively impacting their subsequent developmental potential to the blastocyst stage, suggesting their potential for use in parthenogenetic activation. oup.com

Impact on Embryonic Development and Cleavage

This compound's inhibitory effects on cell cycle progression have a pronounced impact on embryonic development and cleavage in various organisms. This compound reversibly inhibits the early cleavages of Caenorhabditis elegans embryos and ascidian embryos. nih.govebi.ac.ukresearchgate.netcapes.gov.br It also slows down the prophase/metaphase transition in cleaving sea urchin embryos. nih.govebi.ac.ukresearchgate.netcapes.gov.br Disruption of the normal cleavage order by this compound has been shown to interfere with the determination of blastomeres in the embryo of Platynereis dumerilii. researchgate.net In mammalian embryonic development, this compound treatment can lengthen the neuroepithelial cell cycle, primarily affecting the G1 phase, and can induce premature neurogenesis. mpi-cbg.de

Fucus Zygote Development

Studies on the brown alga Fucus have shown that this compound significantly impacts zygote development. This compound blocks Fucus zygote cleavage and development. nih.govebi.ac.ukresearchgate.netcapes.gov.br It inhibits cell cycle progression at the G1/S transition by preventing DNA replication and histone H3 expression, and also at the G2/M transition and through mitosis by inhibiting CDK-like proteins. biologists.com While direct inhibition of DNA replication by aphidicolin (B1665134) did not affect polarized development in Fucus zygotes, this compound, which prevents entry into S phase, also inhibited photopolarization. biologists.com This suggests that CDK-like proteins, particularly a p34 protein, are main targets of purine derivatives like this compound in Fucus zygotes and are involved in the control of both cell cycle progression and polarization. biologists.com this compound's effect on Fucus zygotes indicates the presence of a spindle assembly checkpoint targeting CDK activity, similar to somatic cell cycles. scispace.com

Laminaria Gametophyte Development

This compound also affects the development of Laminaria gametophytes, another type of brown alga. This compound blocks the development of Laminaria gametophytes. nih.govebi.ac.ukresearchgate.netcapes.gov.br While the specific mechanisms in Laminaria gametophytes are less detailed in the provided results compared to Fucus zygotes, the general effect is consistent with this compound's role as a cell cycle inhibitor impacting developmental processes in algae. awi.de

Calanus Copepod Larvae Development

In the context of marine copepods, this compound has been shown to affect larval development. This compound blocks the development of Calanus copepod larvae by arresting cleavage. nih.govebi.ac.ukresearchgate.netcapes.gov.br This highlights the sensitivity of copepod embryonic and larval development to disruptions in cell cycle progression mediated by CDK inhibition. The reproductive success of copepods, including Calanus, can be compromised by various factors, and compounds affecting development, potentially through mechanisms like disruption of intracellular calcium signaling or cytoskeletal instability, are of ecological interest due to their impact on planktonic food webs. researchgate.netnih.govsoton.ac.uk

Caenorhabditis elegans Embryo Cleavages

Studies in Caenorhabditis elegans embryos have shown that this compound reversibly inhibits early cleavages. nih.govresearchgate.net The early cleavages in C. elegans are characterized by asymmetric divisions that establish cell fate diversity and the anterior-posterior axis of the embryo. biorxiv.orghubrecht.euunc.edu While the first cleavage is notably unequal, producing a larger anterior cell (AB) and a smaller posterior cell (P1), subsequent divisions also follow specific patterns. biorxiv.orghubrecht.eu The inhibition of these early cleavage events by this compound underscores the critical role of CDKs in regulating the cell cycle transitions necessary for proper embryonic development in this organism. nih.govresearchgate.net

Ascidian Embryo Cleavages

Similar to its effects in C. elegans, this compound also reversibly inhibits the early cleavages of ascidian embryos. nih.govresearchgate.net Ascidian larval development involves invariant cleavage patterns that give rise to a relatively small number of cells and contribute to the formation of the central nervous system. washington.edu The inhibition of germinal vesicle breakdown (GVBD) in ascidian oocytes by CDK inhibitors like this compound and roscovitine further supports the involvement of cyclin-dependent kinase activity in the maturation process required for cleavage to occur. washington.edu

Sea Urchin Embryo Cleavage

In cleaving sea urchin embryos, this compound has been observed to slow down the prophase/metaphase transition. nih.govresearchgate.netebi.ac.uk However, it does not appear to affect the duration of the metaphase/anaphase and anaphase/telophase transitions. nih.govresearchgate.netebi.ac.uk Sea urchin embryos are utilized as a model system for studying early development and cell division due to their optical transparency and well-understood embryogenesis. researchgate.net The specific effect of this compound on the prophase/metaphase transition highlights the differential roles of CDKs throughout the different stages of mitosis in these embryos. nih.govresearchgate.netebi.ac.uk

Influence on Axonal Transport Mechanisms

This compound has been shown to influence axonal transport, a crucial process for neuronal function and survival. jneurosci.orgjneurosci.orgnih.gov At concentrations specific for cyclin-dependent kinases (e.g., 5 µM), this compound has been reported to reduce only fast anterograde axonal transport. jneurosci.orgnih.gov Anterograde transport is responsible for moving organelles and molecules from the cell body towards the axon terminal. jneurosci.org At higher concentrations (e.g., 50 µM), where this compound may inhibit a broader range of kinases, both anterograde and retrograde transport can be affected. jneurosci.orgnih.gov Retrograde transport moves components back towards the cell body. jneurosci.org These findings suggest that CDK-like axonal kinases play a role in modulating fast anterograde transport. jneurosci.orgnih.gov Studies using squid giant axons and differentiated neuroblastoma cells have contributed to this understanding. jneurosci.orgnih.govcapes.gov.brbiologists.com this compound has also been shown to inhibit Semaphorin3A-induced facilitation of both anterograde and retrograde axonal transport in dorsal root ganglion neurons, further indicating its impact on transport processes regulated by specific signaling pathways involving kinases like Cdk5. jneurosci.org

Modulation of Neuronal Differentiation

This compound has been observed to modulate neuronal differentiation. Consistent with its role as a CDK inhibitor, which can influence cell cycle exit, a process often linked to differentiation, this compound has been shown to induce neuronal differentiation in PC12 cells in vitro. jneurosci.orgmpi-cbg.de Furthermore, studies in developing mouse embryos suggest that inhibition of CDK1 and CDK2 by this compound can induce a premature switch of neuroepithelial cells from proliferative to neuron-generating divisions, leading to premature neurogenesis. mpi-cbg.de This effect is thought to be mediated by the lengthening of the G1 phase of the cell cycle. mpi-cbg.de this compound treatment of neurogenic neurospheres has also resulted in significantly smaller neurospheres and affected their differentiation potential. researchgate.net

Effects on T Lymphocyte Activation and DNA Synthesis

This compound inhibits DNA synthesis in interleukin-2-stimulated T lymphocytes (CTLL-2 cells). medchemexpress.comcaymanchem.comnih.gov This inhibition is associated with a G1 arrest, similar to the effect observed upon interleukin-2 deprivation. medchemexpress.comcaymanchem.comnih.gov this compound inhibits both cdc2 and cdk2 kinases immunoprecipitated from these cells, which are key regulators of cell cycle progression. nih.gov Additionally, this compound has been shown to inhibit the activation-induced expression of functional Fas ligand (FasL) in T cell hybridoma cells and mouse T cell blasts, thereby inhibiting activation-induced cell death (AICD). d-nb.info This suggests a role for CDKs, particularly the cyclin B1/Cdk1 complex, in regulating FasL expression and T cell activation. d-nb.info

Up-regulation of Cytoskeleton-Linking Membrane Proteins (e.g., CLIMP-63) in Normal Cells

An unexpected effect of this compound observed in normal human cells is the strong up-regulation of CLIMP-63 (cytoskeleton-linking membrane protein 63). nih.govoup.comresearchgate.netscbt.comscbt.com CLIMP-63, also known as CKAP4, is a protein that mediates the anchoring of the endoplasmic reticulum (ER) to microtubules and plays a role in maintaining ER morphology. scbt.comscbt.com This up-regulation by this compound has been shown to be dose- and time-dependent and appears to occur specifically in normal and senescent cells, but not in immortalized or cancer cells. researchgate.net This finding suggests that beyond its role as a CDK inhibitor, this compound can influence the expression of proteins involved in cytoskeletal organization and ER structure in a cell-type and state-specific manner. nih.govoup.comresearchgate.net

Research on Olomoucine Derivatives and Structure Activity Relationships

Design and Synthesis of Olomoucine Analogs

The design and synthesis of this compound analogs have focused on modifying the substituents at positions 2, 6, and 9 of the purine (B94841) core to improve potency, selectivity, and pharmacological properties. thieme-connect.comnih.govupol.czmdpi.com This has involved various chemical synthesis approaches, including parallel synthesis to generate libraries of trisubstituted purines. aacrjournals.org

Roscovitine (B1683857) (Seliciclib)

Roscovitine, also known as Seliciclib or CYC202, is a prominent this compound analog. wikipedia.orgnih.govamegroups.org It is a 2,6,9-trisubstituted purine carrying benzylamino, (2R)-1-hydroxybutan-2-yl, and isopropyl substituents at C-6, C-2-N, and N-9, respectively. nih.gov Roscovitine was developed through structural modifications of this compound aimed at enhancing CDK inhibition. nih.govacs.org Its synthesis and structure-activity relationships have been reported. acs.org

This compound II

This compound II is another derivative of this compound. harvard.edudrugbank.comresearchgate.net It is a 2,6,9-trisubstituted purine with a structure similar to Roscovitine but featuring an additional ortho-hydroxyl group on the benzyl (B1604629) ring at the C-6 position. nih.gov this compound II was synthesized as part of efforts to develop more potent CDK inhibitors based on the this compound lead structure. researchgate.netnih.gov

Purvalanol A/B

The Purvalanols, including Purvalanol A and Purvalanol B, represent a class of potent CDK inhibitors derived from the this compound/Roscovitine lead structure. mdpi.com Purvalanol A is a 2,6,9-trisubstituted purine with a (2R)-2-[[6-[(3-chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methylbutan-1-ol structure. Purvalanol B has a (2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol structure. sigmaaldrich.com These compounds were identified through modifications aimed at improving inhibitory activity and selectivity. mdpi.com

Enhanced Inhibitory Activity and Selectivity of Derivatives

This compound derivatives such as Roscovitine, this compound II, and the Purvalanols generally exhibit enhanced inhibitory activity and increased selectivity towards certain CDKs compared to the parent compound, this compound. thieme-connect.comnih.govupol.czresearchgate.netresearchgate.net

Roscovitine, for instance, shows enhanced cellular potency towards CDK1 and CDK2 (10-fold higher) and CDK5 (20-fold higher) compared to this compound. nih.gov It inhibits CDK1, CDK2, CDK5, and CDK7 with high potency, while being a poor inhibitor of CDK4 and CDK6. amegroups.orgmdpi.comnih.gov

This compound II has demonstrated even higher inhibitory activity for CDK9 compared to Roscovitine, attributed to the presence of the ortho-hydroxyl group on the benzyl ring. nih.gov It inhibits CDK1, CDK2, CDK4, and CDK7 more efficiently than this compound and Roscovitine. researchgate.net

Purvalanol A is reported as an inhibitor selective for CDK2 and CDK5, with lower selectivity towards CDK4. mdpi.com Purvalanol B is selective for CDK1, CDK2, and CDK5, showing high potency against these kinases. mdpi.com

The enhanced activity and selectivity of these derivatives contribute to their stronger and more selective effects on cell cycle progression and antitumor activity. thieme-connect.comupol.czresearchgate.net

Table 1: Reported IC50 Values for this compound and Selected Derivatives against Various CDKs

| Compound | CDK1 (IC50) | CDK2 (IC50) | CDK5 (IC50) | CDK7 (IC50) | CDK9 (IC50) | Other Kinases (IC50) | Ref. |

| This compound | Micromolar thieme-connect.com | Micromolar thieme-connect.com | Micromolar thieme-connect.com | Micromolar thieme-connect.com | - | Non-specific thieme-connect.com | thieme-connect.comnih.gov |

| Roscovitine | 0.2–0.7 µM amegroups.org | 0.2–0.7 µM amegroups.org | 0.2–0.7 µM amegroups.org | 0.2–0.7 µM amegroups.org | 0.2–0.7 µM amegroups.org | >100 µM (CDK4, CDK6, CDK8) amegroups.org | amegroups.orgmdpi.com |

| This compound II | More efficient than this compound/Roscovitine researchgate.net | More efficient than this compound/Roscovitine researchgate.net | - | More efficient than this compound/Roscovitine researchgate.net | Higher than Roscovitine nih.gov | - | nih.govresearchgate.net |

| Purvalanol A | 4 nM | 4–70 nM mdpi.com | 75 nM mdpi.com | 100 nM | - | 850 nM (CDK4) mdpi.com | mdpi.com |

| Purvalanol B | 6 nM | 6–9 nM | 6 nM | - | - | >10000 nM | mdpi.com |

Note: IC50 values can vary depending on the specific assay conditions and cyclin binding partners used.

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies on this compound and its derivatives have been crucial in understanding how structural modifications impact their CDK inhibitory activity and selectivity. These studies have primarily focused on the substituents at positions 2, 6, and 9 of the purine ring. thieme-connect.commdpi.commdpi.com

Importance of Substitutions at Positions 2, 6, and 9 of the Purine Ring

Modifications at positions 2, 6, and 9 of the purine scaffold significantly influence the inhibitory potential of this compound analogs. thieme-connect.commdpi.comaacrjournals.orgmdpi.com These positions are key to the binding of these inhibitors within the ATP-binding pocket of CDKs. amegroups.org

Studies have shown that the nature and size of the substituents at these positions affect the affinity and selectivity towards different CDKs. For example, increased steric bulk at the N-9 position can reduce inhibitory potential. nih.gov The substitution at the C-2 side chain with various groups can also impact activity, though sometimes only slightly compared to Roscovitine. nih.gov The favored substituents for good pharmacokinetic properties have been identified as benzylamine (B48309) or veratrylamine at position 6, amino-2 propanol (B110389) at position 2, and methylpropyl or hydroxyethyl (B10761427) at position 9. aacrjournals.org

The introduction of specific groups, such as the ortho-hydroxyl group on the benzyl ring in this compound II, can lead to significantly enhanced activity against particular CDKs like CDK9. nih.gov SAR studies have guided the rational design of more potent and selective CDK inhibitors based on the this compound scaffold. semanticscholar.orgvensel.org

Table 2: Key Substitutions and Their Impact on CDK Inhibition

Correlation Between Structural Modifications and Kinase Inhibition

Structure-activity relationship (SAR) studies on this compound and its derivatives have focused on modifications at the C2, N6, and N9 positions of the purine core to enhance potency and selectivity towards specific CDKs. osti.govnih.gov this compound itself is a 2,6,9-trisubstituted adenine (B156593). nih.gov

One notable derivative is R-roscovitine (Seliciclib), which is also a purine analog with substitutions at C2, N6, and N9. wikipedia.orgnih.gov While both this compound and R-roscovitine inhibit CDK2, they show differential effects on other kinases. For instance, R-roscovitine is a stronger inhibitor of CDK1, CDK4, and ERK2 compared to this compound II, while this compound II shows higher affinity for CDK9. nih.gov

Another derivative, this compound II, which is 6-[(2-hydroxybenzyl)amino]-2-{[1-(hydroxymethyl)propyl]amino}-9-isopropylpurine, has demonstrated significantly higher inhibitory activity against CDK1/cyclin B kinase compared to R-roscovitine. capes.gov.br this compound II also inhibits CDK2/cyclin E, CDK7, and CDK9. researchgate.net

Studies on pyrazolo[3,4-d]pyrimidine derivatives, designed based on the structure of Roscovitine, have also revealed important SAR information. For example, compounds with a 4-anilino group exhibited better CDK2 inhibitory activity than those with a 4-benzyl group. capes.gov.br Specific substitutions, such as a 3-fluoroaniline (B1664137) group at C4, resulted in compounds with comparable or superior CDK2 inhibitory activity to this compound and Roscovitine. capes.gov.br Unsubstituted compounds at N1 generally showed higher potency for CDK2 inhibition compared to substituted ones. capes.gov.br

Further research on pyrazolo[3,4-d]pyrimidinone derivatives, also based on the purine isostere scaffold of Roscovitine and this compound, has identified N5-substituted-pyrazolo[3,4-d]pyrimidinone derivatives as potent CDK2 inhibitors. mdpi.com Specifically, pyrazolo[3,4-d]pyrimidinone derivatives bearing N5-2-(4-halophenyl) acetamide (B32628) substituents showed potent CDK2 inhibition, with one compound exhibiting an IC50 of 0.21 µM, which was slightly better than Roscovitine (IC50 of 0.25 µM). mdpi.com

The following table summarizes some kinase inhibition data for this compound and related derivatives:

| Compound | Target Kinase | IC50 (µM) | Reference |

| This compound | CDC2/cyclin B | 7 | caymanchem.com |

| This compound | Cdk2/cyclin A | 7 | caymanchem.com |

| This compound | Cdk2/cyclin E | 7 | caymanchem.com |

| This compound | CDK/p35 kinase | 3 | caymanchem.com |

| This compound | ERK1/p44 MAP | 25 | caymanchem.com |

| This compound II | CDK1/cyclin B | ~10x Roscovitine | capes.gov.br |

| This compound II | CDK2/cyclin E | 0.1 ± 0.01 | researchgate.net |

| This compound II | CDK9/cyclin T | 0.06 ± 0.02 | researchgate.net |

| R-Roscovitine | CDK2/cyclin E | 0.1 ± 0.1 | researchgate.net |

| R-Roscovitine | CDK9/cyclin T | 0.74 ± 0.09 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidinone derivative 4a | CDK2 | 0.21 | mdpi.com |

| Pyrazolo[3,4-d]pyrimidinone derivative 4b | CDK2 | 0.96 | mdpi.com |

Note: IC50 values can vary depending on the specific assay conditions and kinase source.

Structural Characterization of Derivative-Kinase Complexes

Crystal structure analysis of CDK2 in complex with this compound has provided crucial insights into its binding mode. osti.govproteopedia.orgnih.gov These studies revealed that this compound binds in the adenine binding pocket of CDK2, but its purine nucleus adopts a different orientation compared to ATP. osti.govproteopedia.orgnih.gov The N6-benzyl substituent of this compound was found to bind outside the conserved ATP binding pocket, suggesting it contributes to this compound's specificity. proteopedia.orgnih.gov

Structural studies have shown that inhibitors like this compound stabilize a conformation of the glycine-rich loop that is preferred in CDK2 but not observed in CDK1. This structural difference in the active site can be exploited for designing inhibitors with improved selectivity between CDK1 and CDK2. researchgate.net

The crystal structure of CDK2 in complex with R-roscovitine has also been determined, showing Roscovitine bound to the active site. nih.govamegroups.org Similar to this compound, Roscovitine is tightly bound to the ATP-binding pocket. scielo.br The phenyl ring of Roscovitine is positioned away from the ATP-binding pocket and is partially exposed to the solvent. scielo.br

Structural analysis of complexes involving other derivatives, such as certain 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines bound to CDK2 and CDK9, has also been conducted to understand the molecular basis of their potency and selectivity. acs.org These structural insights are invaluable for the rational design of next-generation CDK inhibitors with enhanced properties. osti.govproteopedia.org

Research Methodologies and Model Systems

In Vitro Cellular Assays

In vitro studies using various cell lines and primary cultures have been instrumental in characterizing the effects of olomoucine at the cellular level.

Human Cancer Cell Lines (e.g., Lymphoma, Lung Cancer, Breast Cancer, Leukemia, Neuroblastoma, Melanoma)

This compound has been tested on different human tumor cell lines to evaluate its antiproliferative activity. thieme-connect.com Studies have shown that this compound can inhibit the growth of human cancer cells, although its potency can vary depending on the cell line. thieme-connect.com For instance, this compound at concentrations up to 100 µM arrested the growth of human HL-60 leukemia cells. researchgate.net Its antiproliferative effect was observed to be weaker than that of roscovitine (B1683857) in this context. researchgate.net

Research involving combinations of this compound with other anticancer agents, such as topotecan (B1662842), has demonstrated synergistic cytotoxic activity against small cell lung cancer (SCLC) cell lines, including those resistant to topotecan. scirp.org In these resistant cell lines (NCI-H417 and DMS153), this compound, which targets CDK1, CDK2, CDK5, and CDK7, was highly effective. scirp.org In contrast, in more sensitive SCLC cell lines, CDK4 inhibitors showed greater activity compared to this compound and roscovitine. scirp.org

This compound has also been compared to other compounds for its effect on breast cancer cell lines. In the MCF7 breast cancer cell line, this compound showed lower potency in inhibiting proliferation compared to roscovitine. researchgate.net

While the provided search results mention the use of CDK inhibitors like roscovitine and flavopiridol (B1662207) in studies involving lymphoma, lung cancer, breast cancer, leukemia, neuroblastoma, and melanoma cell lines scispace.comnih.govsemanticscholar.org, direct detailed findings specifically for this compound across all these individual cancer types within the search results are limited. However, the general activity against leukemia (HL-60) and lung cancer (SCLC) cell lines has been noted. researchgate.netscirp.org

Fibroblast Cell Lines

Studies have investigated the effects of this compound on fibroblast cell lines. In normal human fibroblasts, this compound was shown to induce a predominant arrest at the G1 phase, although higher concentrations were required compared to roscovitine. ksdb.org Another study indicated that this compound at concentrations up to 100 µM did not inhibit the proliferation of normal human cells, including fibroblasts, but did arrest the growth of human HL-60 leukemia cells. researchgate.net This suggests a degree of selectivity towards cancer cells over normal fibroblasts at certain concentrations.

In the context of antiviral research, this compound II showed a clear antiviral effect in human fetal foreskin fibroblast (HFFF) cells at concentrations where no significant cytotoxicity was detected (2.4–5.3 μM). nih.gov However, at higher doses (15–50 μM), cytotoxic effects became apparent in these fibroblasts, including caspase activation and increased annexin (B1180172) V and propidium (B1200493) iodide staining, indicating cell cycle block and reduced viability. nih.gov

Primary Cell Cultures

This compound has been utilized in studies involving primary cell cultures, such as primary neuronal cultures and human endothelial cells.

In primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemic stroke, this compound pretreatment significantly protected neurons and reduced lactate (B86563) dehydrogenase (LDH) release, a marker of cell damage. researchgate.net The strongest protection was observed at a concentration of 10 µM, with a 75% reduction in LDH release. researchgate.net Higher concentrations were found to be toxic to these cultures. researchgate.net This suggests a neuroprotective effect of this compound within a specific concentration range in this model.

In primary cultures of human endothelial cells (EC), this compound was found to block HLA Class I-mediated cell proliferation. aai.org Ligation of HLA class I molecules on the surface of EC can induce proliferation, and this compound, a CDK2 and cdc2 inhibitor, totally prevented this proliferation and the associated inactivation of the Rb protein. aai.org This indicates that cyclin-dependent kinases are primarily involved in this process in endothelial cells. aai.org

Studies on primary patient leukemia cells have also shown that CDK inhibitors can induce caspase-dependent apoptosis. semanticscholar.org While this source broadly discusses CDK inhibitors, it supports the relevance of using primary leukemia cells in such research. semanticscholar.org

Plant Models (e.g., Unicellular Algae, Petunia Mesophyll Protoplasts)

This compound's effects have been investigated in various plant models, demonstrating its impact on plant cell cycle regulation. This compound inhibits the G1/S transition in unicellular algae, including dinoflagellates and diatoms. ebi.ac.ukresearchgate.net It also blocks the cleavage of Fucus zygotes and the development of Laminaria gametophytes. ebi.ac.ukresearchgate.net

In stimulated Petunia mesophyll protoplasts, this compound causes an arrest in the G1 phase of the cell cycle. ebi.ac.ukscience.govscience.gov Research using Petunia hybrida mesophyll protoplasts has shown that this compound, as a CDK inhibitor, blocks the cell cycle prior to entry into the S and M phases, suggesting a requirement for CDK activity for the completion of G1 and G2 phases in these cells. researchgate.net

Comparisons in plant cells, such as tobacco callus cultures, showed that this compound inhibited growth, albeit less strongly than an anticytokinin compound and roscovitine. researchgate.net The IC50 value for this compound in inhibiting tobacco callus growth was reported as 95.4 µM. researchgate.net

Invertebrate Models (e.g., Clam, Starfish, Sea Urchin, C. elegans, Calanus)

Invertebrate models have provided insights into this compound's effects on meiotic and mitotic processes. This compound inhibits the serotonin-induced prophase/metaphase transition in clam oocytes. ebi.ac.ukresearchgate.net Furthermore, it can trigger the release of these oocytes from their meiotic metaphase I arrest and induce nuclei reformation. ebi.ac.ukresearchgate.net

In starfish oocytes, this compound has been shown to inhibit the prophase/metaphase transition triggered by 1-methyladenine. science.gov Starfish oocytes are valuable models for studying meiotic maturation. science.govscience.gov

In cleaving sea urchin embryos, this compound slows down the prophase/metaphase transition but does not affect the duration of the metaphase/anaphase and anaphase/telophase transitions. ebi.ac.ukscience.gov Sea urchin embryos are widely used to study cell division due to similarities in molecular mechanisms with the human cell cycle. researchgate.net

This compound reversibly inhibits the early cleavages of Caenorhabditis elegans embryos. ebi.ac.ukresearchgate.netscience.gov It also blocks the development of Calanus copepod larvae by arresting cleavage. ebi.ac.ukresearchgate.netscience.gov

Vertebrate Models (e.g., Xenopus, Mouse Oocytes)

Vertebrate models, particularly Xenopus oocytes, have been extensively used to study cell cycle regulation and the role of CDKs, which are targets of this compound.

Fully grown immature Xenopus oocytes are naturally arrested at prophase of meiosis I (late G2 phase) with inactive MPF (p34cdc2/cyclin B). biologists.comembopress.org Progesterone (B1679170) treatment triggers MPF activation and meiosis reinitiation. biologists.comembopress.org this compound, as a CDK inhibitor, has been used in Xenopus oocytes to study the dependence of processes like Cds1 inactivation on cyclin B-Cdc2 kinase activation at the meiotic G2/M-phase transition. biologists.com Immature oocytes incubated with this compound did not undergo germinal vesicle breakdown (GVBD), a key event in meiosis reinitiation, indicating that this compound prevents the G2/M transition. biologists.com this compound and other CDK inhibitors have been shown to impair the first MPF activation burst at metaphase I in Xenopus oocytes, which in turn affects MAPK activation. nih.gov

In mouse oocytes, while the provided search results primarily discuss the role of other factors and inhibitors like roscovitine in oocyte activation and meiotic arrest ehu.eusuchicago.edu, this compound's general activity as a CDK inhibitor suggests its potential for use in similar studies investigating cell cycle control during meiosis in this model. However, specific detailed findings on this compound's direct effects on mouse oocytes were not prominently found in the provided search results.

Data Table: Summary of this compound Effects in Various Model Systems

| Model System | Cell Type / Organism | Observed Effect(s) | Relevant Citation(s) |

| Human Cancer Cell Lines | HL-60 Leukemia | Arrested growth (up to 100 µM) | researchgate.net |

| SCLC (NCI-H417, DMS153) | Synergistic cytotoxic activity with topotecan, effective against resistant lines | scirp.org | |

| MCF7 Breast Cancer | Inhibited proliferation (lower potency than roscovitine) | researchgate.net | |

| Fibroblast Cell Lines | Normal Human Fibroblasts | Predominant G1 arrest; did not inhibit proliferation up to 100 µM in one study | researchgate.netksdb.org |

| Human Fetal Foreskin Fibroblasts | Antiviral effect without cytotoxicity (low conc.); cytotoxic effects (higher conc.) | nih.gov | |

| Primary Cell Cultures | Primary Neuronal Cultures | Neuroprotection, reduced LDH release after OGD (10 µM) | researchgate.net |

| Human Aortic Endothelial Cells | Blocked HLA Class I-mediated proliferation and Rb inactivation | aai.org | |

| Plant Models | Unicellular Algae | Inhibits G1/S transition | ebi.ac.ukresearchgate.net |

| Fucus Zygotes | Blocks cleavage | ebi.ac.ukresearchgate.net | |

| Laminaria Gametophytes | Blocks development | ebi.ac.ukresearchgate.net | |

| Petunia Mesophyll Protoplasts | Arrested in G1 phase; blocks cell cycle prior to S and M entry | ebi.ac.ukscience.govscience.govresearchgate.net | |

| Tobacco Callus | Inhibited growth (IC50 95.4 µM) | researchgate.net | |

| Invertebrate Models | Clam Oocytes | Inhibits serotonin-induced prophase/metaphase transition; triggers release from meiotic arrest; induces nuclei reformation | ebi.ac.ukresearchgate.net |

| Starfish Oocytes | Inhibits prophase/metaphase transition | science.gov | |

| Sea Urchin Embryos | Slows prophase/metaphase transition; no effect on metaphase/anaphase or anaphase/telophase transitions | ebi.ac.ukscience.gov | |

| C. elegans Embryos | Reversibly inhibits early cleavages | ebi.ac.ukresearchgate.netscience.gov | |

| Calanus Copepod Larvae | Blocks development by arresting cleavage | ebi.ac.ukresearchgate.netscience.gov | |

| Vertebrate Models | Xenopus Oocytes | Prevents GVBD and G2/M transition; impairs MPF activation burst | biologists.comnih.gov |

| Mouse Oocytes | (Limited specific detailed findings in provided results) |

Detailed Research Findings: